p-Allylcalix[4]arene
Description
Structure
3D Structure
Properties
CAS No. |
81294-23-7 |
|---|---|
Molecular Formula |
C40H40O4 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
5,11,17,23-tetrakis(prop-2-enyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H40O4/c1-5-9-25-13-29-21-31-15-26(10-6-2)17-33(38(31)42)23-35-19-28(12-8-4)20-36(40(35)44)24-34-18-27(11-7-3)16-32(39(34)43)22-30(14-25)37(29)41/h5-8,13-20,41-44H,1-4,9-12,21-24H2 |
InChI Key |
NAHCDBRPPIXUIL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)CC=C)C2)O)CC=C)CC=C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of P Allylcalix 1 Arene
Strategies for Core p-Allylcalixarene Synthesis
The synthesis of p-allylcalixarene is typically not a direct process but rather a multi-step sequence starting from more readily available calixarene (B151959) precursors. This approach allows for controlled and high-yielding production of the target molecule.
The most common precursor for the synthesis of p-allylcalixarene is p-tert-butylcalixarene. This is due to the ease of synthesis of the p-tert-butyl derivative and the well-established methods for the removal of the tert-butyl groups. The general synthetic scheme involves a two-step process: dealkylation followed by allylation.
The dealkylation of p-tert-butylcalixarene is often achieved by a retro-Friedel-Crafts reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent system. The choice of solvent and reaction conditions is crucial to ensure complete removal of the tert-butyl groups without significant degradation of the calixarene core. For instance, the reaction can be performed using aluminum chloride in toluene (B28343), where phenol (B47542) acts as a scavenger for the liberated tert-butyl cations, preventing their reattachment to the calixarene rings. This process yields p-H-calixarene (also known as decalixarene), the direct precursor for the subsequent allylation step.
Dealkylation: As mentioned, the dealkylation of p-tert-butylcalixarene is a critical first step. The reaction conditions for this process have been optimized over the years to achieve high yields. A typical procedure involves treating p-tert-butylcalixarene with aluminum chloride in toluene at a specific temperature. The reaction progress is often monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure the complete removal of the tert-butyl groups.
Allylation: Once p-H-calixarene is obtained, the introduction of the allyl groups at the para-positions is achieved through an electrophilic substitution reaction. A common method involves the use of allyl bromide in the presence of a base. However, a more specific and controlled method is the Duff reaction followed by a Wittig-type reaction. A more direct approach involves the reaction of p-H-calixarene with allyl bromide and a base like potassium carbonate in a solvent such as acetone.
Claisen Rearrangement: An alternative and elegant route to p-allylcalixarene involves the Claisen rearrangement of an O-allylated precursor. In this method, the phenolic hydroxyl groups of p-H-calixarene are first converted to their corresponding allyl ethers. This is typically achieved by reacting p-H-calixarene with an allyl halide (e.g., allyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting O-allylcalixarene is then heated, which induces a-sigmatropic rearrangement, moving the allyl groups from the oxygen atoms to the para-positions of the aromatic rings. This rearrangement is often highly efficient and regioselective, yielding p-allylcalixarene in good yields. The reaction is typically performed in a high-boiling solvent such as N,N-diethylaniline.
Table 1: Key Reactions in the Synthesis of p-Allylcalixarene
| Reaction Step | Precursor | Reagents and Conditions | Product | Typical Yield (%) |
| Dealkylation | p-tert-Butylcalixarene | AlCl₃, Phenol, Toluene, Heat | p-H-Calixarene | 80-90 |
| Allylation | p-H-Calixarene | Allyl bromide, K₂CO₃, Acetone, Reflux | p-Allylcalixarene | 70-85 |
| O-Allylation | p-H-Calixarene | Allyl bromide, NaH, THF | O-Allylcalixarene | >90 |
| Claisen Rearrangement | O-Allylcalixarene | N,N-diethylaniline, Heat (e.g., 200°C) | p-Allylcalixarene | 85-95 |
Multi-Step Synthetic Routes from Precursors (e.g., p-tert-Butylcalix[1]arene)
Selective Functionalization and Derivatization of p-Allylcalixarene
The presence of the allyl groups on the upper rim of the calixarene provides a versatile platform for a multitude of chemical modifications. These modifications can be tailored to introduce specific functionalities, alter the solubility of the macrocycle, or create binding sites for guest molecules.
The reactivity of the terminal double bond in the allyl groups is the key to the upper-rim functionalization of p-allylcalixarene. A variety of addition and substitution reactions can be employed to introduce a diverse range of chemical moieties.
The thiol-ene reaction, a type of click chemistry, is a highly efficient and atom-economical method for the modification of the allyl groups of p-allylcalixarene. This reaction involves the addition of a thiol compound across the double bond of the allyl group, typically initiated by a radical initiator (e.g., azobisisobutyronitrile, AIBN) or UV light. The reaction is known for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups.
This methodology allows for the introduction of various functionalities onto the calixarene scaffold by simply choosing the appropriate thiol. For example, reacting p-allylcalixarene with thioglycolic acid introduces carboxylic acid groups, which can enhance water solubility and provide sites for further conjugation. Similarly, the use of cysteine derivatives can introduce amino acid functionalities.
While the thiol-ene reaction provides a powerful tool for functionalization, other regioselective reactions can also be employed to modify the allyl groups. For instance, hydroboration-oxidation of the terminal double bond can lead to the formation of a primary alcohol. This alcohol can then be further functionalized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid.
Another important regioselective reaction is epoxidation of the double bond, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles, leading to the introduction of diol, amino alcohol, and other functionalities.
Table 2: Examples of Upper-Rim Functionalization of p-Allylcalixarene
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Application |
| Thiol-Ene Addition | Thioglycerol, AIBN, Heat | Dihydroxypropylthioether | Enhanced water solubility, metal ion coordination |
| Thiol-Ene Addition | Mercaptoethanesulfonic acid, UV light | Sulfonic acid | Anion recognition, catalysis |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary alcohol (-CH₂CH₂CH₂OH) | Further derivatization, polymer attachment |
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide | Ring-opening reactions for diverse functionalization |
| Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde (-CHO) | Schiff base formation, sensor development |
Regioselective Substitution Reactions
Lower-Rim Modification Strategies
The hydroxyl groups of the lower rim provide a rich site for chemical modification, influencing the solubility, conformational properties, and binding capabilities of the calixarene.
Esterification and amidation are fundamental reactions for modifying the lower rim of p-allylcalixarene.
Esterification: The hydroxyl groups can be readily converted to esters by reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The extent of esterification (from one to all four hydroxyl groups) can be controlled by stoichiometry and reaction conditions. These ester groups can enhance the solubility of the calixarene in organic solvents and can be used to introduce further functionalities.
Amidation: To introduce amide functionalities, the hydroxyl groups are often first converted to a more reactive intermediate, such as an amino-terminated ether. This is typically achieved by reacting the calixarene with a reagent like 2-chloro-N,N-diethylacetamide in the presence of a strong base. The resulting ether-linked amide groups can serve as hydrogen bond donors and acceptors, influencing the binding properties of the calixarene cavity.
The attachment of chiral auxiliaries to the lower rim of the calixarene scaffold is a key strategy for creating chiral selectors for enantioselective recognition and separation. Chiral acids, alcohols, or amines can be appended to the lower rim via ester or amide linkages. For example, reacting the calixarene with a chiral acid chloride, such as (S)-naproxen chloride, in the presence of a base, yields a chiral calixarene derivative. These modified calixarenes have been successfully employed as chiral stationary phases in high-performance liquid chromatography (HPLC).
Grafting polymeric chains onto the lower rim of p-allylcalixarene creates hybrid materials with combined properties of the macrocycle and the polymer. This can be achieved by first functionalizing the lower rim with an initiator for a specific polymerization technique. For instance, the hydroxyl groups can be reacted with 2-bromoisobutyryl bromide to introduce initiators for Atom Transfer Radical Polymerization (ATRP). Subsequent polymerization of a monomer, such as styrene (B11656) or methyl methacrylate, from these initiating sites results in a calixarene core with four radiating polymer chains, forming a star-like polymer architecture.
Table 2: Lower-Rim Modification Strategies for p-Allylcalixarene
| Modification | Typical Reagents | Purpose / Application |
|---|---|---|
| Esterification | Acid chlorides (e.g., acetyl chloride), Pyridine | Improve solubility, add functional groups |
| Amidation | 1. NaH2. Amino-terminated alkyl halide | Introduce H-bonding sites, build receptors |
| Chiral Auxiliary | (S)-Naproxen chloride, Et3N | Enantioselective recognition, chiral separation |
Introduction of Chiral Auxiliaries
Conformational Analysis and Control in p-Allylcalixarene Derivatives
Calixarenes are conformationally flexible molecules, existing in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. The functionalization of the lower rim plays a crucial role in controlling and stabilizing a desired conformation.
Stabilization of Specific Conformations (e.g., Cone Conformation)
The cone conformation, where all four phenyl rings are oriented in the same direction, is often the most sought-after due to its well-defined cavity, which is essential for host-guest chemistry. The stabilization of the cone conformation is typically achieved by introducing bulky substituents on the lower rim that sterically hinder the rotation of the phenyl rings through the central annulus of the macrocycle.
For p-allylcalixarene, the reaction of the lower rim hydroxyl groups with alkylating agents containing bulky groups, such as propyl, butyl, or larger substituents, can effectively lock the molecule in the cone conformation. The intramolecular hydrogen bonding network among the lower rim hydroxyls in the parent calixarene already favors the cone conformation in the solid state, but in solution, this can be disrupted. Derivatization with bulky groups prevents this inversion. For instance, the tetra-O-alkylation of p-allylcalixarene with propyl bromide in the presence of a base like sodium carbonate or cesium carbonate yields a derivative that is conformationally fixed in the cone shape. The success of this conformational locking is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, where the symmetry of the cone conformation leads to a characteristic simple pattern of signals.
Factors Influencing Conformational Rigidity and Flexibility
The functionality of calix dcu.iearenes is intrinsically linked to their three-dimensional structure and conformational dynamics. p-Allylcalix dcu.iearene, like other parent calix dcu.iearenes, is conformationally flexible at room temperature, capable of interconverting between its four main conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. researchgate.net However, this flexibility can be significantly constrained by several factors, leading to a more rigid and pre-organized host molecule.
Substituents on the Rims: The nature of the substituents on both the upper (para-position) and lower (phenolic oxygen) rims plays a dominant role in determining the conformational outcome.
Lower Rim (Endo Rim): While the parent calixarene with free hydroxyl groups is flexible, derivatization of these groups can lock the conformation. researchgate.net The formation of ethers (except for the smaller methyl ethers) or acetates makes the molecule conformationally rigid at room temperature. researchgate.netresearchgate.net For example, ethyl, benzyl, and trimethylsilyl (B98337) ethers tend to favor the cone or partial cone conformations. researchgate.netresearchgate.net The size of the substituent is critical; bulkier groups restrict the rotation of the phenyl units through the annulus of the macrocycle, thus increasing the energy barrier for conformational inversion.
Upper Rim (p-Substituents): The substituents at the para-position also influence the conformational preference. researchgate.net In the case of allyl ethers and acetates, the specific p-substituent can dictate whether the cone, partial cone, or 1,3-alternate conformation is favored. researchgate.net
Environmental Factors:
Solvent: The solvent can significantly influence conformational mobility. Polar solvents, such as pyridine, can interfere with the intramolecular hydrogen bonding that stabilizes the cone conformation in the parent calixarene. rsc.org This interference lowers the energy barrier for interconversion, making the molecule more flexible. rsc.org
Guest Binding: The complexation of ions or neutral molecules can induce a specific, more rigid conformation. The formation of metal ion complexes with a propranolol (B1214883) amide derivative of p-allylcalix dcu.iearene, for instance, leads to a more regular and rigid cone conformation, which enhances its enantiomeric discrimination capabilities. nih.gov Endo-complexation of guests within the calixarene cavity, as proposed for the complex with tert-butylammonium (B1230491) ion, relies on a specific conformation. rsc.org
Intrinsic Structural Features: Theoretical calculations have highlighted three primary factors governing the conformational preference:
Intramolecular Hydrogen Bonding: A network of hydrogen bonds among the lower-rim hydroxyl groups strongly stabilizes the cone conformation. researchgate.netrsc.org
Ring-Ring Electrostatic Interactions: Attractive or repulsive forces between the adjacent phenyl rings contribute to the stability of different conformers. researchgate.net
Framework Flexibility: The inherent flexibility of the macrocyclic skeleton allows it to adopt various shapes, which can be biased by the other factors. researchgate.net
In the solid state, even when the cone conformation is dominant, distortions can occur. X-ray crystallography has revealed that some calix dcu.iearenes adopt a "pinched cone" or "flattened cone" conformation, where two opposing phenyl rings are nearly parallel while the other two are splayed outwards. rsc.orgbeilstein-journals.org
Table 1. Influence of Lower Rim Substituents on Calix dcu.iearene Conformation
| Derivative of p-Substituted Calix dcu.iearene | Predominant Conformation(s) | Conformational State at Room Temp. | Reference |
|---|---|---|---|
| Parent (OH groups) | Cone | Flexible | researchgate.net |
| Methyl Ethers | Partial Cone | Flexible | researchgate.netresearchgate.net |
| Ethyl Ethers | Partial Cone | Rigid | researchgate.netresearchgate.net |
| Allyl Ethers | Partial Cone or Cone* | Rigid | researchgate.net |
| Benzyl Ethers | Cone | Rigid | researchgate.netresearchgate.net |
| Trimethylsilyl Ethers | Cone | Rigid | researchgate.netresearchgate.net |
| Acetates | Partial Cone or 1,3-Alternate* | Rigid | researchgate.net |
*Conformational outcome can depend on the specific p-substituent. researchgate.net
Table 2. Summary of Compounds Mentioned
| Compound Name |
|---|
| p-Allylcalix dcu.iearene |
| p-tert-Butylcalix dcu.iearene |
| Calix dcu.iearene 1,3-diallyl ether |
| p-Triallylcalix dcu.iearene |
| Mono-allylcalix dcu.iearene |
| Tetra-p-propenylcalix dcu.iearene |
| Propranolol amide derivative of p-allylcalix dcu.iearene |
| Poly-tetra-p-allylcalix dcu.iearene tetra acetic acid |
| Tetra-amide substituted p-allylcalix dcu.iearene |
| Cr(III) |
| Pb(II) |
| N,N-dimethylaniline |
Host Guest Recognition and Supramolecular Assembly of P Allylcalix 1 Arene Systems
Principles of Molecular Recognition in p-Allylcalixiupac.orgarene Macrocycles
The molecular recognition capabilities of p-allylcalix iupac.orgarene are governed by a combination of non-covalent interactions and conformational flexibility. researchgate.net The macrocycle's cup-like shape creates a well-defined hydrophobic cavity, which is capable of encapsulating small neutral molecules and the hydrophobic portions of larger guests. mdpi.comnih.gov The size and shape of this cavity, along with the electronic properties of the aromatic walls, are primary determinants of guest selectivity.
Key interactions that drive host-guest complexation include:
Hydrophobic Interactions: The nonpolar cavity provides a favorable environment for apolar guests or moieties, driving their inclusion from a more polar bulk solvent.
Cation-π Interactions: The electron-rich aromatic rings of the calixarene (B151959) can engage in strong, non-covalent interactions with cations. researchgate.net This is a crucial binding mode for many metal ions.
Hydrogen Bonding: The phenolic hydroxyl groups on the lower rim can act as hydrogen bond donors, while modifications to these groups can introduce acceptor sites, enabling specific interactions with complementary guests. researchgate.net
π-π Stacking: The aromatic nature of the calixarene allows for π-π stacking interactions with aromatic guest molecules.
The conformational state of the p-allylcalix iupac.orgarene is also critical. While the parent molecule preferentially adopts a "cone" conformation, it possesses conformational flexibility. researchgate.net Functionalization of the lower rim can lock the macrocycle into a specific conformation (cone, partial cone, 1,2-alternate, or 1,3-alternate), thereby pre-organizing the binding site for a specific guest and enhancing selectivity. mdpi.com The allyl groups on the upper rim provide a platform for further functionalization, allowing for the covalent attachment of the host-guest complex to surfaces or polymer backbones. acs.orgcurtin.edu.au
Complexation with Ionic and Neutral Guests
p-Allylcalix iupac.orgarene and its derivatives are known to form complexes with a wide range of guest molecules, including both charged ions and neutral species. dcu.iescielo.br The nature of the functional groups appended to the calixarene scaffold dictates its affinity and selectivity for different guests. For instance, the introduction of amide or carboxyl groups on the lower rim significantly enhances the binding of metal cations. rsc.orgsemanticscholar.org
Metal Cation Binding Affinities and Selectivity
The ability of p-allylcalix iupac.orgarene derivatives to selectively bind metal cations is one of their most studied properties. The complexation is a result of the combined effects of the pre-organized cavity, cation-π interactions with the aromatic walls, and direct coordination with donor atoms (typically oxygen or nitrogen) from functional groups on the lower rim. researchgate.netfrontiersin.org
Derivatives of calix iupac.orgarenes have been extensively studied for their interactions with Group 1 and Group 2 metal ions. The size of the calix iupac.orgarene cavity is particularly well-suited for cations like sodium (Na+). sciforum.net The selectivity can be finely tuned by modifying the lower rim. For example, ester derivatives of calix iupac.orgarenes have shown a high affinity for Na+, whereas modifying the parent structure to a calix rsc.orgarene creates a larger cavity that favors complexation with larger alkali metals like potassium (K+), rubidium (Rb+), and cesium (Cs+). umich.edu
In a study of p-tert-butylcalix iupac.orgarene monoanion, the stability constants for alkali metals followed the order Li+ > Na+ > K+ > Rb+ > Cs+, suggesting an "exo" complexation, where the ion binds outside the cavity. rsc.org However, for Cs+, "endo" complexation, where the ion is situated inside the cavity, has also been observed. rsc.org
Amide-functionalized calix iupac.orgarenes are particularly effective at binding alkaline earth cations. They show remarkable selectivity for calcium (Ca2+) over magnesium (Mg2+), with selectivity ratios reaching as high as 10^8. rsc.orgsemanticscholar.org A derivative with two OCH2CONEt2 and two OCH2CO2H groups was reported to have "nearly perfect" Ca2+ selectivity. rsc.org
Table 1: Extraction Percentages of Metal Picrates by a p-tert-Butylcalix iupac.orgarene Derivative
| Cation | Extraction % |
| Na+ | > 95 |
| K+ | 32 |
| Rb+ | 14 |
| Cs+ | 9 |
| Ca2+ | 15 |
| Sr2+ | 20 |
| Ba2+ | 25 |
Data adapted from a study on a monosubstituted p-tert-butylcalix iupac.orgarene with an N-methoxycarbonylmonoaza-12-crown-4 group. This table illustrates the high selectivity for Na+. sciforum.net
The introduction of soft donor atoms, such as sulfur in thioamide groups or nitrogen in amine or pyridine (B92270) groups, onto the calixarene framework enhances its affinity for softer transition metal ions like copper (Cu2+), nickel (Ni2+), zinc (Zn2+), lead (Pb2+), and mercury (Hg2+). frontiersin.orgumich.eduselcuk.edu.tr A calix iupac.orgarene functionalized with two 1,4,7-triazacyclononane (B1209588) moieties was found to form a ferromagnetic complex with Ni2+. rsc.org
A study involving a 25,26,27,28-Tetrakis(carboxymethoxy)-5,11,17,23-tetraallylcalix iupac.orgarene derivative demonstrated selective extraction of divalent metal ions. icm.edu.pl The extractant showed high selectivity for lead ions over other divalent metals like copper, zinc, and nickel. icm.edu.pl
Calixarenes are highly effective ligands for f-block elements. Derivatives functionalized with amide, carboxyl, and phosphoryl groups have been specifically designed for the complexation and extraction of lanthanide and actinide ions, which is relevant for applications such as nuclear waste reprocessing. curtin.edu.ausemanticscholar.orgnih.gov
Tetra-amide substituted p-allylcalix iupac.orgarenes have been shown to form complexes with lanthanide ions (e.g., Nd3+, Dy3+, Tb3+) where the metal ion is coordinated to the eight oxygen donor atoms of the lower rim functional groups. curtin.edu.aumdpi.com Often, a water molecule is also found coordinated to the metal ion within the calixarene cavity. curtin.edu.aumdpi.com These complexes can be incorporated into polymer matrices to create light-emitting materials. curtin.edu.au
Carboxycalixarene derivatives are particularly effective complexing agents for the uranyl cation (UO2 2+), showing remarkably high association constants. rsc.org A bifunctional calixarene ligand with phosphoryl and salicylamide (B354443) groups was shown to be an effective extracting agent for UO2 2+ over lanthanide cations like La3+ and Yb3+, with separation factors (β) of 121 and 70, respectively. nih.gov
Specific derivatives of p-allylcalix iupac.orgarene have been synthesized for the selective extraction of lead (Pb2+) ions. icm.edu.pl One such derivative, 25,26,27,28-Tetrakis(carboxymethoxy)-5,11,17,23-tetraallylcalix iupac.orgarene, has demonstrated high selectivity for Pb2+ among various divalent metal ions. icm.edu.pl
The extraction mechanism was investigated using solvent extraction experiments and 1H-NMR studies. It was proposed that the extraction proceeds via a stepwise complexation. The data supports a mechanism where a single molecule of the calixarene extractant binds two lead ions. icm.edu.pl This high affinity and selectivity are attributed to a combination of the ion's fit within the binding site and the strong interaction with the carboxyl functional groups. icm.edu.pl
Table 2: Extraction Efficiency of Divalent Metal Ions by p-Allylcalix iupac.orgarene Tetracarboxylic Acid
| Metal Ion | Extraction Percentage (%) |
| Pb2+ | 95 |
| Cu2+ | 20 |
| Ni2+ | < 5 |
| Zn2+ | < 5 |
Data adapted from a study on the extraction of divalent metal ions from an aqueous phase into a chloroform (B151607) solution containing the extractant. icm.edu.pl
Lanthanide and Actinide Ion Complexation
Amine and Amino Acid Recognition
Derivatives of p-allylcalix academie-sciences.frarene have been engineered to serve as receptors for biologically relevant molecules such as amines and amino acids. By introducing specific recognition sites, these macrocycles can selectively bind these guests.
For instance, p-allylcalix academie-sciences.frarene-based phenyl boronic acids have been synthesized to investigate guest complexation. semanticscholar.org Spectroscopic studies indicated that these compounds exhibit molecular recognition capabilities toward simple amines and aminoalcohols. semanticscholar.org The interaction mechanism relies on the Lewis acid-base interaction between the boronic acid moiety of the host and the nitrogen atom of the amine guest.
In other systems, the complexation is driven by a combination of forces. The complexation of p-allylcalix academie-sciences.frarene with tert-butylamine (B42293) in an acetonitrile (B52724) solution has been proposed to occur via endo complexation, where the guest is situated within the calixarene cavity. rsc.org This type of host-guest interaction is stabilized by non-covalent forces between the guest and the aromatic walls of the calixarene host.
A notable example involves a propranolol (B1214883) amide derivative of p-allylcalix academie-sciences.frarene, which was specifically designed to act as a sensor for chiral amines. nih.govdcu.ieumich.edu This sophisticated host molecule demonstrates the potential of functionalized p-allylcalix academie-sciences.frarenes in recognizing complex amine structures. nih.govdcu.ie
Table 1: Examples of Amine Recognition by p-Allylcalix academie-sciences.frarene Derivatives
| Host Compound | Guest Molecule | Type of Recognition |
| p-Allylcalix academie-sciences.frarene phenyl boronic acid | Simple amines, Amino alcohols | Molecular Recognition |
| p-Allylcalix academie-sciences.frarene | tert-Butylamine | Endo Complexation |
| Propranolol amide derivative of p-allylcalix academie-sciences.frarene | Phenylalaninol | Chiral Discrimination |
Small Molecule Inclusion
The inherent cavity of p-allylcalix academie-sciences.frarene allows it to form inclusion complexes with a variety of small neutral molecules. This behavior is fundamental to its role as a building block in supramolecular chemistry. Simple phenol (B47542) derivatives like calix academie-sciences.frarenes are known to form well-defined inclusion compounds with solvent molecules such as chloroform, acetone, and various arenes, often with a 1:1 host-guest stoichiometry. dcu.ie
A particularly interesting case of small molecule inclusion is self-inclusion. In the solid state, a tetra-amide functionalized p-allylcalix academie-sciences.frarene complexed with a dysprosium ion was found to form a dimeric inclusion structure. curtin.edu.au In this arrangement, the p-allyl group from a neighboring complex occupies the calixarene cavity, demonstrating how the allyl substituent itself can act as a guest. curtin.edu.au This self-inclusion leads to the formation of a supramolecular dimeric structure. curtin.edu.au
Chiral Discrimination and Enantioselective Recognition
A significant area of research for p-allylcalix academie-sciences.frarene systems is their application in distinguishing between enantiomers—molecules that are non-superimposable mirror images of each other. This is a critical function, especially in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. semanticscholar.org
A propranolol amide derivative of p-allylcalix academie-sciences.frarene has been synthesized and shown to be an effective molecular sensor capable of discriminating between the enantiomers of the chiral amine phenylalaninol. nih.govumich.edusemanticscholar.orgtubitak.gov.tr This discrimination is achieved through a fluorescence quenching mechanism in a methanol (B129727) solution. umich.edusemanticscholar.org The design of this host molecule, which separates binding sites from fluorescent reporter groups, is crucial for its ability to distinguish chiral guests based on their specific shape and chirality. tubitak.gov.tr
Mechanism of Enantiomeric Discrimination
The mechanism of enantioselective recognition by chiral p-allylcalix academie-sciences.frarene derivatives is based on the principle of complementary spatial arrangement. For effective discrimination, the host's chiral cavity must possess functional groups arranged in a way that complements the binding sites on one enantiomer of the guest molecule more favorably than the other. dcu.ie
In the case of the propranolol amide derivative of p-allylcalix academie-sciences.frarene, the host was designed to have a specific separation between its naphthyl fluorophores and its hydrogen-bonding sites. nih.gov This spacing is tuned to recognize guest amines, like phenylalaninol, that have a similar distance between their aryl groups and hydrogen-bonding sites. nih.gov The recognition process often involves interactions with the guest's aryl ring, as non-aromatic analogues may not produce a response. tubitak.gov.tr The discrimination manifests as a difference in the quenching of the host's fluorescence upon binding to the different enantiomers of the guest. nih.govumich.edu
Enhancement of Chiral Recognition via Metal Ion Complexation
The efficiency of enantiomeric discrimination by p-allylcalix academie-sciences.frarene hosts can be significantly improved through the addition of metal ions. nih.govsemanticscholar.org It has been demonstrated that the formation of a complex between the propranolol amide derivative of p-allylcalix academie-sciences.frarene and a potassium ion leads to a marked enhancement in the observed enantiomeric discrimination. semanticscholar.orgtubitak.gov.tr
The binding of the metal ion to the lower rim of the calixarene induces a more regular and rigid cone conformation in the macrocycle. nih.gov This conformational rigidification pre-organizes the chiral cavity, creating a more well-defined binding site. The increased structural order of the host-metal complex enhances its ability to differentiate between the subtle stereochemical differences of the chiral guest enantiomers, leading to a stronger and more selective interaction with one enantiomer over the other. nih.gov
Supramolecular Architectures and Self-Assembly Processes
Beyond single host-guest interactions, p-allylcalix academie-sciences.frarenes are employed as foundational units in "molecular tectonics." This field involves the design and construction of large, ordered supramolecular architectures from programmed molecular building blocks, known as tectons, through self-assembly processes. semanticscholar.org The ability to control connectivity between these tectons allows for the creation of functional materials with specific network structures. semanticscholar.org
Formation of Molecular Tectons and Koilands
The p-allylcalix academie-sciences.frarene molecule is an excellent candidate for creating advanced molecular tectons. One such architecture is a "koiland," a biconcave molecular module fashioned from the double fusion of two p-allylcalix academie-sciences.frarene units, typically linked by two silicon atoms. academie-sciences.frresearchgate.net These koilands possess two divergent, pre-organized cavities and can act as programmed building blocks for creating extended networks. researchgate.net
These koilands can self-assemble with linear molecular connectors to form one-dimensional networks known as "koilates". researchgate.net Significantly, it was observed that a koiland based on p-allylcalix academie-sciences.frarene could form a self-inclusion network in the solid state even in the absence of any connector molecule. academie-sciences.fracademie-sciences.fr This is in contrast to koilands made from calixarenes with bulkier upper-rim groups (like tert-butyl), which did not exhibit this phenomenon. academie-sciences.fracademie-sciences.fr This highlights the critical role of the less sterically demanding allyl group in facilitating the formation of these self-assembled supramolecular architectures.
Table 2: Supramolecular Assemblies from p-Allylcalix academie-sciences.frarene
| Building Block (Tecton) | Assembly Process | Resulting Architecture |
| Koiland (double p-allylcalix academie-sciences.frarene fused by Si atoms) | Self-Assembly | Self-inclusion network (Koilate) |
| Tetra-amide p-allylcalix academie-sciences.frarene-Dy(III) complex | Self-Inclusion | Dimeric inclusion structure |
Self-Assembly into Linear Molecular Arrays
The ability of calix academie-sciences.frarenes to form well-defined, ordered structures through self-assembly is a cornerstone of molecular tectonics. While direct self-assembly of p-allylcalix academie-sciences.frarene into linear arrays is less commonly documented than its use in polymerization, the underlying principles of calixarene assembly provide a clear framework for its potential in this area. The formation of linear molecular arrays, often termed "koilates," relies on the iterative interconnection of host molecules (koilands) by suitable guest or connector molecules. academie-sciences.fr
Koilands are typically designed with two divergent cavities. For instance, biconcave molecules fashioned from the fusion of two p-substituted-calix academie-sciences.frarenes can self-assemble with linear connectors to form one-dimensional networks. academie-sciences.frresearchgate.net The driving force for this assembly is often the inclusion of the connector molecule within the hydrophobic pockets of the calixarene hosts, primarily through van der Waals and CH-π interactions. academie-sciences.frresearchgate.net
In such systems, the p-allyl groups would primarily serve as precursors for synthesizing more complex, rigid koiland structures or could be utilized in post-assembly polymerization to stabilize the linear array. The fundamental cone conformation of the calix academie-sciences.frarene unit is essential for creating the pocket necessary for host-guest complexation, which drives the linear assembly. academie-sciences.fr The specific geometry and nature of the connector molecule are critical in dictating the final structure of the supramolecular array, which can range from a simple linear chain to more complex zigzag or helical arrangements. researchgate.net
Hybrid Organic-Inorganic Materials Development
The functional allyl groups of p-allylcalix academie-sciences.frarene are instrumental in the development of hybrid organic-inorganic materials, where the calixarene is covalently bonded to an inorganic substrate. This combination synergistically merges the recognition and complexation properties of the macrocycle with the robustness and high surface area of inorganic materials like silica (B1680970) or titania.
A prominent strategy involves grafting p-allylcalix academie-sciences.frarene derivatives onto the surface of mesoporous silica nanoparticles, such as MCM-41. acs.orgnih.gov An inorganic-organic hybrid, designated MCM-allylCalix, has been synthesized by covalently modifying the MCM-41 surface with a tetra-allyl calixarene conjugate. acs.orgnih.govrsc.org The process often involves a multi-step synthesis starting from p-tert-butylcalix academie-sciences.frarene to obtain the upper-rim tetra-allyl derivative, which is then linked to the silica surface. acs.orgnih.gov
Characterization of these hybrid materials confirms the successful integration of the organic and inorganic components. For example, Fourier Transform Infrared (FT-IR) spectroscopy shows new vibrational bands corresponding to the -CH2- moieties of the calixarene, alongside the characteristic Si-O-Si bands of the silica matrix. acs.orgnih.gov Thermogravimetric Analysis (TGA) is used to quantify the amount of organic material grafted onto the inorganic support. acs.orgnih.gov
| Property | MCM-41 | AllylCalix | MCM-allylCalix Hybrid |
| Initial Weight Loss (up to 100 °C) | 4.4% (adsorbed water) | - | - |
| Weight Loss at 700 °C | Gradual loss > 290 °C | 68% | Additional 12.2% loss due to organic component |
| Inferred Organic Fraction | - | - | ~18% |
This table presents thermogravimetric analysis data for MCM-41 silica, the pure allyl-calixarene, and the resulting hybrid material, demonstrating the successful grafting of the organic component. acs.orgnih.gov
These hybrid materials have shown significant promise in various applications. For instance, a coumarin-appended tetra-allyl calix academie-sciences.frarene was covalently attached to silica nanoparticles (CouC4A@SiO2) to create an ultrasensitive sensor for Fe³⁺ ions in aqueous and biological media. nih.gov Similarly, calix academie-sciences.frarene-TiO₂ porous hybrids have been developed for efficient photocatalysis, demonstrating high hydrogen production activity. rsc.org The covalent linkage ensures the stability and reusability of the material while leveraging the calixarene's specific functionalities. nih.govnih.gov
Polymeric Calixarene Adsorbents and Matrices
The reactive allyl groups on the p-allylcalix academie-sciences.frarene are ideal for polymerization, leading to the formation of cross-linked resins and polymeric matrices with significant potential as specialized adsorbents. These materials are particularly effective for environmental remediation and chemical separation due to the inherent host-guest capabilities of the calixarene units embedded within the polymer structure.
One notable example is the synthesis of a poly-tetra-p-allylcalix academie-sciences.frarene tetraacetic acid resin designed for the removal of heavy metal ions from aqueous solutions. ui.ac.id In this work, the allyl groups were used to create the polymer backbone, while the lower rim was functionalized with acetic acid groups to act as binding sites for metal cations. The resulting resin was highly effective in adsorbing Cr(III) and Pb(II) ions. ui.ac.id The adsorption process was found to follow the Langmuir isotherm model, indicating monolayer adsorption onto a homogeneous surface. ui.ac.id
| Metal Ion | Optimal pH | Equilibrium Time (min) | Adsorption Capacity (μmol/g) | Adsorption Energy (kJ/mol) | Langmuir Linearity (R²) |
| Cr(III) | 4–6 | 40 | 323.0 | 30.4 | 0.9640 |
| Pb(II) | 4–6 | 40 | 33.4 | 39.7 | 0.9716 |
This table summarizes the adsorption characteristics of a poly-p-allylcalix academie-sciences.frarene-based resin for chromium and lead ions, highlighting its high capacity and favorable kinetics for Cr(III). ui.ac.id
The results demonstrated that the resin is a highly effective adsorbent, particularly for Cr(III), showcasing its potential for treating polluted water. ui.ac.id
In another application, p-allylcalix academie-sciences.frarene tetraamide was coupled to a modified silica gel to create a novel stationary phase for High-Performance Liquid Chromatography (HPLC). sioc-journal.cn This material exhibited a reversed-phase character and showed excellent performance in separating polycyclic aromatic hydrocarbons and positional isomers, demonstrating the utility of p-allylcalix academie-sciences.frarene-based polymers as versatile matrices for chromatography. sioc-journal.cn Furthermore, polymer monoliths have been created from trisamide-substituted p-allylcalix academie-sciences.frarenes for use in sensing applications. mdpi.com The covalent integration of the calixarene into a polymeric or solid matrix provides a robust and reusable system for selective binding and separation. rsc.org
Advanced Methodologies and Applications in Research
Design and Development of p-Allylcalixdcu.iearene-Based Sensors
The integration of p-allylcalix dcu.iearene into sensor technology leverages its inherent molecular recognition capabilities. The allyl groups facilitate immobilization onto polymer substrates or further functionalization without significantly impacting the host-guest binding properties of the molecule's core cavity. acs.org
Optical sensors based on p-allylcalix dcu.iearene derivatives are designed by attaching an optically responsive unit, or transducer, to the calixarene (B151959) framework. umich.edu These sensors operate by changing their optical properties, such as absorbance or fluorescence, upon complexation with a target analyte. semanticscholar.org
A notable example involves modifying the lower rim of the p-allylcalix dcu.iearene with chromogenic or fluorogenic moieties. For instance, a propranolol (B1214883) amide derivative of p-allylcalix dcu.iearene was specifically synthesized to act as a fluorescent molecular sensor. acs.orgnih.gov This design incorporates a fluorescent naphthyl moiety, which serves as the fluorophore for optical transduction. dcu.ie The intensity of its fluorescence changes upon binding with specific guest molecules, allowing for their detection and quantification. dcu.iedcu.ie The allyl groups on the upper rim are strategically positioned to allow the sensor molecule to be anchored to a solid support with minimal interference to the binding and fluorescence mechanisms. acs.org
The development of chiral sensors is a significant area of research, driven by the need to distinguish between enantiomers in the pharmaceutical and biotechnology industries. dcu.iesemanticscholar.org A propranolol amide derivative of p-allylcalix dcu.iearene has been engineered to function as an optical chiral sensor, capable of distinguishing amines based on their shape and chirality. umich.eduacs.orgnih.gov
This sensor has demonstrated the ability to discriminate between the enantiomers of phenylalaninol in a methanol (B129727) solution. acs.orgnih.govdcu.ie The chiral recognition is achieved through specific interactions within a cavity formed by the calixarene and its appended chiral units. Interestingly, the enantiomeric discrimination of this sensor can be significantly enhanced by the formation of metal ion complexes. acs.orgnih.gov The binding of a potassium cation, for example, induces a more rigid and regular cone conformation in the calixarene macrocycle, which improves its ability to differentiate between chiral guests. dcu.ieacs.org
| Analyte | Observed Selectivity | Enhancement Factor | Reference |
|---|---|---|---|
| Phenylalaninol Enantiomers | Demonstrates discrimination via fluorescence quenching | Enhanced by potassium ion binding | acs.org, dcu.ie |
| Phenylglycinol Enantiomers | No enantiomeric selectivity observed | N/A | dcu.ie |
The primary transduction mechanism for many p-allylcalix dcu.iearene-based optical sensors is fluorescence quenching. umich.edusemanticscholar.org This process involves a decrease in the fluorescence intensity of a fluorophore upon interaction with an analyte, known as a quencher. mdpi.com In the case of the p-allylcalix dcu.iearene propranolol amide derivative, the naphthalene (B1677914) units act as the fluorophore. dcu.ieacs.org
When the sensor binds with an amine guest like phenylalaninol, the fluorescence emission is quenched. nih.govdcu.ie The degree of quenching can differ between enantiomers, forming the basis for chiral discrimination. acs.org Fluorescence lifetime studies have confirmed that a static quenching mechanism is responsible for the decrease in fluorescence intensity. dcu.ie This indicates the formation of a stable, non-fluorescent ground-state complex between the calixarene host and the guest molecule. dcu.iemit.edu The formation of this host-guest complex effectively deactivates the excited state of the fluorophore, leading to the observed quenching. mdpi.com
Chiral Sensor Design and Performance
Separation Science Technologies Utilizing p-Allylcalixdcu.iearene
The unique structural and chemical properties of p-allylcalix dcu.iearene make it a highly effective material in separation science. Its ability to be functionalized allows for the creation of tailored adsorbents and stationary phases for various applications. ui.ac.idresearchgate.net
Derivatives of p-allylcalix dcu.iearene have been successfully developed for use in solid phase extraction (SPE) to selectively capture and preconcentrate metal ions from aqueous solutions. umich.eduui.ac.id This is a critical application for environmental monitoring and remediation. ui.ac.id
One such derivative, 25,26,27,28-tetrakis(carboxymethoxy)-5,11,17,23-tetraallylcalix dcu.iearene, has been synthesized and shown to be a highly selective extractant for divalent lead ions (Pb²⁺) from a mixture of metal ions including copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). icm.edu.pl Similarly, a polymer of tetra-p-allylcalix dcu.iearene tetra acetic acid has been prepared for use as an adsorbent for chromium (Cr³⁺) and lead (Pb²⁺) ions. researchgate.net The selectivity is attributed to a combination of the pre-organized cavity size of the calixarene and the specific interactions with the functional groups (e.g., carboxylic acid) attached to its framework. icm.edu.pl
| p-Allylcalix dcu.iearene Derivative | Target Metal Ions | Key Finding | Reference |
|---|---|---|---|
| p-Allylcalix dcu.iearene tetracarboxylic acid | Pb²⁺, Cu²⁺, Ni²⁺, Zn²⁺ | High selectivity for Pb²⁺ over other divalent ions. | icm.edu.pl |
| Poly tetra-p-allylcalix dcu.iearene tetra acetic acid | Cr³⁺, Pb²⁺ | Effective adsorbent for both Cr³⁺ and Pb²⁺. | researchgate.net |
Calixarenes, including derivatives of p-allylcalix dcu.iearene, are used to create stationary phases for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). umich.eduresearchgate.netresearchgate.net Their rigid cavities and potential for multiple interaction mechanisms—such as π-π, hydrogen bonding, and inclusion complexation—offer unique selectivity for separating challenging analytes like positional and chiral isomers. researchgate.netresearchgate.netnih.gov
Calix dcu.iearene-based polysiloxanes have been prepared and used as stationary phases in capillary GC for the separation of various positional isomers. researchgate.net For example, a PEG-linked calix dcu.iearene stationary phase demonstrated good separation performance for isomers of halogenated benzenes, phenols, and anilines, showing different retention behaviors compared to commercial columns. scielo.br The performance of these stationary phases is influenced by the specific functional groups on the calixarene. For instance, the presence of tert-butyl groups can increase the retention of solutes due to enhanced dispersive interactions. researchgate.net In HPLC, calix dcu.iearene-bonded silica (B1680970) gel phases have been developed for separating aromatic positional isomers, where the retention mechanism involves a combination of hydrophobic, inclusion, hydrogen bonding, and π-π interactions. researchgate.netnih.gov
| Chromatography Type | Stationary Phase Type | Separated Analytes | Reference |
|---|---|---|---|
| Capillary Gas Chromatography (GC) | Calix dcu.iearene-polysiloxane polymer | Positional isomers (e.g., xylenes) | researchgate.net |
| Capillary Gas Chromatography (GC) | PEG-linked calix dcu.iearene | Isomers of toluidine, xylidine, phenols | scielo.br |
| High-Performance Liquid Chromatography (HPLC) | Calix dcu.iearene-bonded silica gel | Di- and trisubstituted aromatic positional isomers | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Alanine-substituted calix dcu.iearene-bonded silica | Polycyclic aromatic hydrocarbons, disubstituted benzene (B151609) isomers | nih.gov |
Supercritical Fluid Extraction Applications
Supercritical fluid extraction (SFE) is an environmentally benign separation technique that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govresearchgate.net The efficiency of SFE can be significantly enhanced by using chelating agents that exhibit high solubility in supercritical CO2 and selectivity towards target analytes. While p-allylcalix acs.orgarene itself has limited solubility in neat supercritical CO2, its derivatives have shown great promise in this area.
Research has demonstrated that derivatization of p-allylcalix acs.orgarene can dramatically increase its solubility in supercritical CO2. For instance, the thiol-ene addition reaction of p-allylcalix acs.orgarene with heptadecafluorodecanethiol results in a p-heptadecafluorodecylthio-n-propylcalix acs.orgarene derivative with a remarkable solubility of over 0.12 mol L-1 in supercritical CO2 at 60 °C and 200 atm. acs.org This high solubility is attributed to the fluorinated ponytails which are CO2-philic.
Further functionalization of the lower rim of these soluble calixarenes opens up applications in metal ion extraction. For example, a tetrahydroxamate derivative of the aforementioned fluorinated calix acs.orgarene has been successfully used for the supercritical fluid extraction of Fe(III). acs.org The extraction process can be monitored using UV/visible and atomic absorption spectrometry, and the resulting Fe(III)−calix acs.orgarene complex exhibits an octahedral coordination geometry. acs.org These findings highlight the potential of tailoring p-allylcalix acs.orgarene derivatives for selective and efficient metal ion extraction using supercritical fluid technology.
| Derivative | Modification | Solubility in scCO₂ | Application |
| p-Heptadecafluorodecylthio-n-propylcalix acs.orgarene | Thiol-ene addition with heptadecafluorodecanethiol | >0.12 mol L⁻¹ (60 °C, 200 atm) | Solubilizing agent |
| Tetrahydroxamate derivative of fluorinated calix acs.orgarene | Lower rim functionalization | Reduced solubility | Supercritical fluid extraction of Fe(III) |
Catalytic Applications of p-Allylcalixacs.orgarene Derivatives
The well-defined structure of p-allylcalix acs.orgarene provides a versatile scaffold for the development of novel catalysts. By introducing catalytically active moieties or chiral selectors, its derivatives have been employed in various catalytic transformations.
Chiral calixarenes are of significant interest for their potential in enantioselective recognition and asymmetric catalysis. tubitak.gov.trresearchgate.net The synthesis of inherently chiral calixarenes can be achieved by introducing different substituents on the upper or lower rims, leading to molecules with a fixed, non-planar chirality. acs.orgacs.org
While direct applications of p-allylcalix acs.orgarene in enantioselective catalysis are not extensively documented, its derivatives serve as crucial precursors. For instance, palladium-catalyzed intramolecular Caryl-N bond coupling in the presence of a chiral ligand has been attempted to create inherently chiral tetraazacalix acs.orgarenes. chemrxiv.org Although the enantiomeric excess was modest, this approach demonstrates the potential of using calixarene frameworks for asymmetric synthesis. More successful enantioselective reactions have been achieved with other calixarene derivatives, indicating a promising future for catalytically active chiral calixarenes derived from p-allylcalix acs.orgarene. chemrxiv.org
Calixarene-based complexes have been investigated as catalysts for the epoxidation of olefins. The calixarene ligand can create a specific microenvironment around the metal center, influencing the catalytic activity and selectivity.
While direct use of p-allylcalix acs.orgarene in this context is less common, studies on related calixarene-metal complexes provide valuable insights. For example, Al(III)-calix acs.orgarene complexes grafted onto silica have been studied for olefin epoxidation using tert-butyl-hydroperoxide as the oxidant. nih.gov Interestingly, both "open" and "closed" configurations of the grafted Lewis acid site showed similar catalytic activity. This suggests that for this type of reaction, dative coordination of the hydroperoxide to the Lewis acid center is sufficient for catalytic oxo transfer, rather than requiring covalent binding. nih.gov The rate constant for epoxidation with these Al(III)-calix acs.orgarene catalysts was found to be 0.275 M⁻² s⁻¹. nih.gov This research paves the way for designing p-allylcalix acs.orgarene-based catalysts for selective oxidation reactions.
Enantioselective Catalysis
Carrier Systems in Materials Science
The ability of p-allylcalix acs.orgarenes to be functionalized and integrated into larger systems makes them excellent candidates for carrier systems in materials science, particularly for drug delivery and controlled release applications.
Mesoporous silica nanoparticles (MSNs) are widely explored as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility. acs.orgacs.org Covalently linking p-allylcalix acs.orgarene derivatives to the surface of MSNs creates hybrid materials with enhanced drug loading capacity and controlled release properties. acs.orgnih.gov
One approach involves synthesizing a tetra-allyl calix acs.orgarene derivative and covalently attaching it to the surface of MCM-41, a type of MSN. acs.orgnih.gov This results in an inorganic-organic hybrid material, designated as MCM-allylCalix. nih.gov Characterization of this hybrid material confirmed the covalent integration of the calixarene moiety onto the silica matrix. nih.gov The resulting MCM-allylCalix hybrid has shown a significantly increased loading capacity for the anticancer drug doxorubicin (B1662922) (Dox), up to 300% higher than unfunctionalized MCM-41. acs.orgnih.gov This enhancement is attributed to the hydrophobic cavity of the calixarene and the allyl moieties providing a favorable environment for the drug. acs.org
| Material | Description | Key Finding |
| MCM-allylCalix | p-Allylcalix acs.orgarene covalently linked to MCM-41 nanoparticles | 300% increase in doxorubicin loading compared to unfunctionalized MCM-41. acs.orgnih.gov |
In the case of the MCM-allylCalix-Dox system, in vitro release studies have demonstrated a sustained release profile. nih.govrsc.org This controlled release is crucial for maintaining an effective drug concentration at the target site over an extended period, potentially reducing side effects and improving therapeutic outcomes. scielo.br The drug release can be triggered by changes in the physiological environment, such as pH. nih.gov The development of such "smart" drug delivery systems, where the release is responsive to specific stimuli, is a key area of research. frontiersin.org The versatility of p-allylcalix acs.orgarene as a building block for these systems offers a promising platform for designing advanced and effective drug delivery vehicles. nih.gov
Computational and Theoretical Investigations of P Allylcalix 1 Arene
Quantum Mechanical and Molecular Mechanics Studies
A combination of quantum mechanical (QM) and molecular mechanics (MM) methods has been employed to study p-allylcalix researchgate.netarene and its derivatives. researchgate.net MM calculations are often used to explore the conformational space and identify low-energy structures, while QM methods, such as Density Functional Theory (DFT), provide more accurate electronic structure information and energetic details. researchgate.netacs.org For instance, molecular mechanics calculations have indicated that the conformation of p-allylcalix researchgate.netarene in a crystalline state may not represent its absolute energy minimum. researchgate.net
DFT calculations, specifically at the B3LYP/6-31G(d,p) level of theory, have been shown to be reliable for studying calix researchgate.netarene systems and have been used to optimize the structures of different conformers and their complexes. researchgate.netacs.org These studies are crucial for understanding the intrinsic properties of the molecule, independent of crystal packing forces.
Conformational Energetics and Dynamics
Like other calix researchgate.netarenes, p-allylcalix researchgate.netarene can exist in several distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. researchgate.net The parent p-allylcalix researchgate.netarene is conformationally flexible and exists preferentially in the cone conformation. researchgate.netresearchgate.net The interconversion between these conformers is a dynamic process that can be influenced by factors such as solvent and temperature. researchgate.netchemistryviews.org
Theoretical calculations have consistently shown that the relative stability of these conformers generally follows the order: cone > partial-cone > 1,2-alternate > 1,3-alternate. ugm.ac.id The cone conformation is the most stable due to the formation of a cyclic array of intramolecular hydrogen bonds among the lower-rim hydroxyl groups. ugm.ac.id Ab initio calculations have confirmed that the partial cone conformation can be the global thermodynamic minimum in certain substituted calix researchgate.netarenes. chemistryviews.org The formation of metal ion complexes can also induce a more regular and rigid cone conformation in derivatives of p-allylcalix researchgate.netarene. nih.govresearchgate.net
Simulation of Host-Guest Interactions
Computational simulations are invaluable for understanding the intricate host-guest interactions that are characteristic of calixarenes. These studies provide detailed information on binding energies and the nature of the non-covalent forces at play.
Binding Energy Calculations
Binding energy calculations are performed to quantify the stability of host-guest complexes. For example, in the study of complexes between a propranolol (B1214883) amide derivative of p-allylcalix researchgate.netarene and chiral amines, computational methods are used to understand the basis of enantiomeric discrimination. nih.gov The binding energy (ΔE) for a complex can be calculated using the following equation:
ΔE = E_complex - (E_host + E_guest) mun.ca
Where E_complex, E_host, and E_guest are the calculated energies of the complex, the free host, and the free guest, respectively. DFT calculations have been used to determine that the interaction energies for novel superalkali-based calix researchgate.netpyridine (B92270) alkalides range from -32.3 to -64.5 kcal/mol, indicating their stability. researchgate.net
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Interactions)
The binding of guest molecules within the cavity of p-allylcalix researchgate.netarene is governed by a variety of non-covalent interactions. These include:
Hydrogen Bonding: The phenolic hydroxyl groups on the lower rim are crucial for forming hydrogen bonds with suitable guest molecules. beilstein-journals.orgcsic.es
π-π Interactions: The electron-rich aromatic walls of the calixarene (B151959) cavity can engage in π-π stacking interactions with aromatic guests. beilstein-journals.org
Cation-π Interactions: The aromatic cavity is particularly adept at binding cations through strong cation-π interactions, with binding energies reaching up to 167 kJ/mol in the gas phase. csic.esresearchgate.net
Hydrophobic Interactions: The nonpolar cavity provides a favorable environment for the inclusion of hydrophobic guest molecules or moieties. beilstein-journals.org
Molecular dynamics simulations and DFT calculations have been used to explore these interactions in detail. For instance, studies on the complexation of p-allylcalix researchgate.netarene with tert-butylamine (B42293) suggested endo complexation, though molecular dynamics indicated that solvation favors the exo complex. rsc.org In another example, DFT calculations on a calix curtin.edu.auarene rsc.orgchromane derivative showed that a butylammonium (B8472290) guest is stabilized by both N-H···O hydrogen bonds and cation···π interactions. acs.org
Prediction of Molecular Structures and Spectroscopic Properties
Computational methods are also powerful tools for predicting molecular structures and interpreting experimental spectroscopic data. Optimized geometries from DFT calculations can be used to predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. researchgate.netcurtin.edu.au
Furthermore, theoretical calculations can predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. ugm.ac.idresearchgate.net For example, theoretical IR, UV-Vis, and ¹H NMR spectra have been calculated at the Hartree-Fock level of theory to analyze the conformational equilibrium of calix researchgate.netarene. ugm.ac.id The GIAO-DFT method has been used to compare calculated and experimentally derived complexation-induced chemical shifts in calix researchgate.netarenes. researchgate.net These predictions are instrumental in assigning experimental spectra and understanding the structural and electronic changes that occur upon complexation or conformational change. acs.orgresearchgate.net
Table of Predicted Spectroscopic Data for p-Allylcalix researchgate.netarene Derivatives
This table is a representative example based on typical data found in the literature. Actual values may vary depending on the specific derivative and computational method.
| Property | Predicted Value | Reference |
|---|---|---|
| ¹H NMR (δ, ppm), Ar-CH₂-Ar | ~3.2-4.2 | nih.govacs.org |
| ¹³C NMR (δ, ppm), Ar-CH₂-Ar | ~31 | researchgate.netnih.govacs.org |
| IR Frequency (cm⁻¹), O-H stretch | ~3100-3400 | core.ac.uk |
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of p-Allylcalix rsc.orgarene in both solution and solid states.
Solution-State ¹H and ¹³C NMR for Structural Elucidation
In solution, typically using deuterated chloroform (B151607) (CDCl₃), ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and conformation of p-Allylcalix rsc.orgarene. The presence of specific proton and carbon signals and their chemical shifts are indicative of the compound's distinct chemical environment.
The ¹H NMR spectrum of p-Allylcalix rsc.orgarene characteristically displays signals corresponding to the hydroxyl protons, aromatic protons, allyl group protons, and the methylene (B1212753) bridge protons. For instance, a singlet observed around δ 10.15 ppm is attributed to the four phenolic hydroxyl (-OH) protons. acs.orgnih.govnih.gov The aromatic protons typically appear as a singlet at approximately δ 6.84 ppm. acs.orgnih.govnih.gov The protons of the allyl group give rise to a set of multiplets: a doublet of doublets of triplets (ddt) around δ 5.89 ppm for the -CH=CH₂ proton, and broad doublets near δ 5.04 ppm and δ 5.03 ppm for the terminal =CH₂ protons. acs.orgnih.govnih.gov The protons of the methylene group linking the allyl group to the aromatic ring (Ar-CH₂-CH=) appear as a doublet around δ 3.18 ppm. acs.orgnih.gov A key diagnostic feature for the cone conformation of the calix rsc.orgarene is the presence of two broad doublets for the bridging methylene protons (Ar-CH₂-Ar) at approximately δ 4.19 and δ 3.45 ppm. acs.orgnih.gov
The ¹³C NMR spectrum further corroborates the structure, with characteristic signals for the different carbon atoms. The methylene bridge carbons (Ar-CH₂-Ar) are typically observed at δ 31.81 ppm. acs.orgnih.gov The carbon of the Ar-CH₂ group from the allyl substituent is found at δ 39.34 ppm. acs.orgnih.gov The carbons of the allyl double bond (-CH=CH₂) appear at δ 115.59 and δ 137.61 ppm. acs.orgnih.gov The aromatic carbons show a series of signals in the range of δ 128.20 to δ 147.07 ppm. acs.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for p-Allylcalix rsc.orgarene in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Ar-OH | 10.15 (s, 4H) | - | acs.orgnih.gov |
| Ar-H | 6.84 (s, 8H) | 128.20, 128.98, 133.47, 147.07 | acs.orgnih.gov |
| -CH=CH₂ | 5.89 (ddt, 4H) | 137.61 | acs.orgnih.gov |
| -CH=CH₂ | 5.04 (br. d, 4H), 5.03 (br. d, 4H) | 115.59 | acs.orgnih.gov |
| Ar-CH₂-Ar | 4.19 (br. d, 4H), 3.45 (br. d, 4H) | 31.81 | acs.orgnih.gov |
| Ar-CH₂- (allyl) | 3.18 (d, 8H) | 39.34 | acs.orgnih.gov |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, ddt = doublet of doublets of triplets
Solid-State Magic-Angle Spinning (MAS) NMR Applications
Solid-state NMR, particularly with Magic-Angle Spinning (MAS), is employed to study p-Allylcalix rsc.orgarene in its solid form or when incorporated into composite materials. ¹³C MAS NMR spectra of materials containing p-Allylcalix rsc.orgarene show peaks corresponding to the methylene, allyl, and aromatic carbons. For example, in a silica-calixarene hybrid, the methylene carbons appear at 32 and 38 ppm, the allyl carbons in the 110–122 ppm region, and the aromatic carbons in the 128–153 ppm range. acs.orgnih.gov These shifts can be marginally different compared to the free molecule due to the solid-state environment and interactions with the matrix. acs.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of p-Allylcalix rsc.orgarene.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of calixarenes. It allows for the observation of the molecular ion, often as an adduct with a cation like potassium ([M+K]⁺) or sodium ([M+Na]⁺). For p-Allylcalix rsc.orgarene, which has a molecular weight of 584.73 g/mol , ESI-MS analysis frequently shows a peak corresponding to the potassium adduct [M+K]⁺ at m/z 623.25 or 623.27. acs.orgnih.govnih.gov This observation confirms the molecular weight of the synthesized compound.
Table 2: ESI-MS Data for p-Allylcalix rsc.orgarene
| Adduct | Calculated m/z | Observed m/z | Reference |
|---|---|---|---|
| [M+K]⁺ | 623.19 | 623.25, 623.27 | acs.orgnih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. While specific HRMS data for the parent p-Allylcalix rsc.orgarene is not detailed in the provided search results, it is a standard technique used in the characterization of its derivatives to confirm their composition. frontiersin.orgnih.gov For instance, the characterization of related amphiphilic calixarene (B151959) derivatives involved HRMS to confirm the final structures. frontiersin.orgnih.gov
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FTIR)
FTIR spectroscopy is used to identify the functional groups present in the p-Allylcalix rsc.orgarene molecule by measuring the absorption of infrared radiation. The FTIR spectrum of p-Allylcalix rsc.orgarene exhibits several characteristic absorption bands. A broad absorption band in the region of 3170-3434 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. acs.orgugm.ac.id The asymmetric and symmetric stretching vibrations of the -CH₂- moieties are observed around 2935 and 2878 cm⁻¹. acs.orgnih.gov The presence of aromatic C=C stretching is indicated by bands in the fingerprint region. rsc.org
Table 3: Characteristic FTIR Absorption Bands for p-Allylcalix rsc.orgarene
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| -OH | Stretching | 3170 - 3434 | acs.orgugm.ac.id |
| -CH₂- | Asymmetric Stretching | ~2935 | acs.orgnih.gov |
| -CH₂- | Symmetric Stretching | ~2878 | acs.orgnih.gov |
| C-H (aromatic) | Out-of-plane bending | ~875 | rsc.org |
| C=C (aromatic) | Stretching | ~1651 | rsc.org |
Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy - UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing p-Allylcalix acs.orgarene and its derivatives. The UV-Vis spectrum of a coumarin-appended tetra-allyl calix acs.orgarene derivative (CouC4A) and its silica (B1680970) nanoparticle conjugate (CouC4A@SiO2) both show a maximum absorption at 410 nm, which is characteristic of the coumarin (B35378) moiety. acs.org This indicates the successful incorporation of the coumarin group onto the calix acs.orgarene structure. acs.org
In another study, the UV-Vis spectra of Langmuir-Blodgett (LB) films of a p-allylcalix acs.orgarene derivative showed that the absorption intensity increased with the number of layers, and the absorption band at 280 nm in the solution spectrum was red-shifted by about 90 nm in the film. balikesir.edu.tr This red shift is attributed to molecular aggregation within the LB films. balikesir.edu.tr
Furthermore, when a derivative of p-allylcalix acs.orgarene was used for the supercritical fluid extraction of Fe(III), the resulting complex exhibited visible absorption spectra indicative of octahedral Fe(III) complexation. acs.orgnih.gov Similarly, the formation of a doxorubicin-loaded hybrid of a p-allylcalix acs.orgarene-functionalized mesoporous silica (MCM-allylCalix-Dox) was confirmed by a characteristic band with a maximum at 490 nm in the diffuse reflectance UV-Vis spectrum. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. For calixarenes, it reveals the conformation of the macrocycle, the arrangement of substituents, and the nature of any included guest molecules. rsc.org
The cone conformation is a common structural motif for p-allylcalix acs.orgarene derivatives. For instance, a coumarin-appended tetra-allyl calix acs.orgarene was confirmed to exist in a cone conformation based on its 1H NMR spectrum, which showed characteristic signals for the bridge -CH2 group. acs.org
X-ray diffraction analysis has been instrumental in characterizing various modified calix acs.orgarenes. For example, the crystal structure of a 1,3-distal dinitrile derivative of p-tert-butylcalix acs.orgarene revealed a highly distorted cone conformation. rsc.org In this structure, the two phenolic rings are tilted inwards, while the two rings bearing the nitrile groups are nearly parallel. rsc.org
In another example, the reaction of 5-allylcalix acs.orgarene with an aryl dinitrile oxide unexpectedly yielded an asymmetrically capped calix acs.orgarene containing both an isoxazoline (B3343090) and an oxime moiety, the structure of which was confirmed by X-ray crystallography. nycu.edu.tw This technique has also been used to characterize lanthanoid complexes of a tetra-amide functionalized p-allylcalix acs.orgarene, showing the metal ion coordinated to the eight oxygen donor atoms of the calixarene and one water molecule within the cavity. curtin.edu.au
Thermal Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and composition of p-allylcalix acs.orgarene and its composite materials. TGA measures the change in mass of a sample as a function of temperature.
In a study of a hybrid material composed of p-allylcalix acs.orgarene covalently linked to MCM-41 silica nanoparticles (MCM-allylCalix), TGA was used to quantify the amount of the organic calixarene moiety in the hybrid. nih.gov The analysis indicated that the hybrid contained approximately 18% of the organic calixarene. nih.gov The TGA curve of the MCM-allylCalix hybrid showed a weight loss attributed to the decomposition of the calixarene moiety. nih.govacs.org
Similarly, for a calix acs.orgarene-bonded silica gel (C4BS), TGA was used to determine the amount of immobilized calixarene. rsc.org The TGA curve showed a weight loss between 350 and 900 °C, which was proportional to the decomposition of the calixarene, corresponding to a content of 167 µmol of calixarene per gram of C4BS. rsc.org
The thermal decomposition kinetics of calix acs.orgarene itself have also been investigated using TGA to determine kinetic parameters such as activation energy and reaction order. osti.gov
Surface Characterization
The surface properties of materials containing p-allylcalix acs.orgarene are crucial for their applications, particularly in areas like catalysis and drug delivery. Key techniques for surface characterization include Brunauer–Emmett–Teller (BET) surface area analysis and Transmission Electron Microscopy (TEM).
Brunauer–Emmett–Teller (BET) Surface Area Analysis
BET analysis is used to determine the specific surface area, pore volume, and pore size distribution of porous materials. When p-allylcalix acs.orgarene is incorporated into a porous support like MCM-41 silica, the BET surface area typically decreases, indicating that the calixarene molecules have been successfully loaded into the pores. acs.orgrsc.org
For instance, in a hybrid of p-allylcalix acs.orgarene and MCM-41 (MCM-allylCalix), the surface area decreased from 628 m²/g for the bare MCM-41 to 222 m²/g for the hybrid, representing a 64% blockage of the surface area. acs.org The pore width was also reduced from 6.5 nm to 1.5 nm. acs.org Similarly, for a calix acs.orgarene-bonded silica gel (C4BS), the specific surface area decreased from 406 m²/g for the bare silica gel to 256 m²/g for C4BS, with a corresponding decrease in pore diameter and volume. rsc.orgresearchgate.net
The nitrogen adsorption-desorption isotherms for these materials are typically of type (IV), which is characteristic of mesoporous materials. acs.orgrsc.org
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the morphology and structure of materials. For p-allylcalix acs.orgarene-containing nanomaterials, TEM is used to visualize the size, shape, and dispersion of the particles.
In studies of p-allylcalix acs.orgarene-functionalized MCM-41 nanoparticles, TEM has been used to characterize the hybrid material before and after loading with a drug, doxorubicin (B1662922). nih.govacs.org TEM images of self-assembled micelles of an amphiphilic calix acs.orgarene derivative showed quasi-spherical shapes with a moderately uniform size distribution. nih.govfrontiersin.org The particle size of these micelles was observed to increase slightly upon loading with doxorubicin. nih.govfrontiersin.org
Chromatographic Characterization
Chromatographic techniques are essential for the separation, purification, and analysis of p-allylcalix acs.orgarene and its derivatives. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two powerful methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and analysis of non-volatile compounds. Calixarenes, including p-allylcalix acs.orgarene derivatives, have been used as stationary phases in HPLC to achieve selective separations of various analytes. researchgate.netresearchgate.net
A stationary phase prepared by bonding a p-allylcalix acs.orgarene tetraamide to silica gel has been successfully used for the separation of polycyclic aromatic hydrocarbons, positional isomers of nitroaniline, benzoic esters, and phthalic esters. sioc-journal.cn This calixarene-based column demonstrated a predominant reversed-phase character and showed a clear advantage in separating positional isomers compared to conventional C18 columns. sioc-journal.cn The use of calixarenes as stationary phases in HPLC is a well-established concept for the chromatography of small molecules. researchgate.net
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. shimadzu.be SFC can offer faster separations compared to HPLC due to the low viscosity and high diffusivity of the mobile phase. phenomenex.com
In the context of calixarenes, SFC has been used for the separation of unfunctionalized tert-butylcalixarenes. acs.orgnih.gov The solubility of calixarenes in supercritical CO2 can be enhanced by derivatization. For example, derivatizing p-allylcalix acs.orgarene via a thiol-ene addition with a fluorinated thiol significantly increased its solubility in supercritical CO2. acs.orgnih.gov This enhanced solubility allows for the use of these modified calixarenes in supercritical fluid extraction (SFE) applications, which can be coupled with SFC for online analysis. acs.orgnih.govsci-hub.se
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
